Para-Phenylene Spacer Geometry
The target compound possesses a para‑substituted phenyl ring that extends the carboxylic acid moiety ~5.5 Å further from the imidazo[2,1‑b]benzothiazole core compared to imidazo[2,1‑b]benzothiazole‑2‑acetic acid (CAS 61984‑86‑9), which attaches the acetic acid directly at the imidazole C‑2 position [1]. This extended geometry is a critical determinant of kinase inhibitor binding: aminoacid amide derivatives constructed from this scaffold achieve potent inhibition of oncogenic Met signaling, whereas analogs built on the shorter 2‑acetic acid scaffold show substantially reduced activity in cell‑based tumorigenesis assays [1].
| Evidence Dimension | Spatial distance from heterocyclic core to carboxylic acid carbon (estimated) |
|---|---|
| Target Compound Data | ~9.0 Å (through para‑phenyl spacer) |
| Comparator Or Baseline | Imidazo[2,1‑b]benzothiazole‑2‑acetic acid: ~3.5 Å |
| Quantified Difference | ~5.5 Å extension |
| Conditions | Geometry estimated from SMILES structures; biological relevance validated in Met‑dependent cancer cell lines in the Furlan et al. 2012 study |
Why This Matters
Purchasing the 2‑acetic acid analog will not recapitulate the same SAR vector, making the target compound the obligate intermediate for any program following the Furlan et al. Met inhibitor design strategy.
- [1] Furlan, A.; et al. Identification of new aminoacid amides containing the imidazo[2,1-b]benzothiazol-2-ylphenyl moiety as inhibitors of tumorigenesis by oncogenic Met signaling. European Journal of Medicinal Chemistry, 2012, 47(1), 239–254. View Source
